Cas no 2034331-31-0 (1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione)

1-{1-[2-(Benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione is a specialized heterocyclic compound featuring a piperidine core linked to an imidazolidine-2,4-dione moiety via an acetyl spacer with a benzylsulfanyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the phenyl and benzyl groups enhances lipophilicity, which may improve membrane permeability. The imidazolidinedione ring offers opportunities for hydrogen bonding, potentially contributing to target binding affinity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s unique architecture may be explored for applications in protease inhibition or receptor modulation, though specific biological data would be required to confirm activity.
1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione structure
2034331-31-0 structure
Product name:1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
CAS No:2034331-31-0
MF:C23H25N3O3S
MW:423.527904272079
CID:5550640
PubChem ID:91819463

1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
    • F6529-2251
    • 2034331-31-0
    • 1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
    • 1-(1-(2-(benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
    • AKOS025328592
    • Inchi: 1S/C23H25N3O3S/c27-21-15-25(23(29)26(21)20-9-5-2-6-10-20)19-11-13-24(14-12-19)22(28)17-30-16-18-7-3-1-4-8-18/h1-10,19H,11-17H2
    • InChI Key: NOKQHIINVCIMAR-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)CC(N1CCC(CC1)N1C(N(C2C=CC=CC=2)C(C1)=O)=O)=O

Computed Properties

  • Exact Mass: 423.16166284g/mol
  • Monoisotopic Mass: 423.16166284g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.2Ų
  • XLogP3: 3.1

1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6529-2251-2μmol
1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034331-31-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6529-2251-10μmol
1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034331-31-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6529-2251-20μmol
1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034331-31-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6529-2251-25mg
1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034331-31-0
25mg
$163.5 2023-09-08
Life Chemicals
F6529-2251-4mg
1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034331-31-0
4mg
$99.0 2023-09-08
Life Chemicals
F6529-2251-30mg
1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034331-31-0
30mg
$178.5 2023-09-08
Life Chemicals
F6529-2251-75mg
1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034331-31-0
75mg
$312.0 2023-09-08
Life Chemicals
F6529-2251-20mg
1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034331-31-0
20mg
$148.5 2023-09-08
Life Chemicals
F6529-2251-3mg
1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034331-31-0
3mg
$94.5 2023-09-08
Life Chemicals
F6529-2251-1mg
1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione
2034331-31-0
1mg
$81.0 2023-09-08

Additional information on 1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione

Introduction to 1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione (CAS No. 2034331-31-0)

1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione (CAS No. 2034331-31-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, characterized by its intricate molecular structure, which includes a piperidine ring, a benzylsulfanyl substituent, and an imidazolidine core. The presence of these functional groups imparts unique chemical properties that make it a promising candidate for further exploration in drug development.

The molecular structure of this compound is meticulously designed to interact with biological targets in a specific manner. The piperidine ring, known for its stability and ability to mimic certain natural amino acid structures, serves as a scaffold for further functionalization. The benzylsulfanyl group attached to the acetyl moiety introduces hydrophobicity and potential binding interactions with biological receptors. Additionally, the imidazolidine-2,4-dione moiety contributes to the compound's reactivity and potential for further derivatization, making it a versatile building block in synthetic chemistry.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The pharmaceutical applications of 1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione are being actively investigated, particularly in the context of central nervous system disorders, inflammation, and metabolic diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in these pathological processes.

One of the most compelling aspects of this compound is its potential as a drug candidate due to its unique structural features. The benzylsulfanyl group, in particular, has been shown to enhance binding affinity and selectivity when interacting with biological targets. This property is crucial for developing drugs that can effectively treat diseases while minimizing side effects. Furthermore, the imidazolidine-2,4-dione core provides a platform for further chemical modifications, allowing researchers to fine-tune the compound's properties for specific therapeutic applications.

The synthesis of 1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione is a complex process that requires precise control over reaction conditions and reagent selection. Advanced synthetic techniques are employed to ensure high yield and purity. The use of protected group strategies and multi-step reactions is common in the synthesis of such complex molecules. Researchers have developed efficient synthetic routes that minimize byproduct formation and maximize overall efficiency.

Recent advancements in computational chemistry have also played a significant role in the study of this compound. Molecular modeling techniques are used to predict how 1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione interacts with biological targets at the molecular level. These studies provide valuable insights into the compound's mechanism of action and help guide further optimization efforts.

In addition to its potential as a drug candidate, this compound has also been explored as an intermediate in the synthesis of more complex molecules. Its structural features make it a versatile building block for creating novel heterocyclic compounds with tailored properties. Researchers are particularly interested in using it to develop new classes of bioactive molecules that can address unmet medical needs.

The biological activity of 1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione has been evaluated through various in vitro assays. These studies have revealed promising results regarding its ability to modulate specific biological pathways. For instance, preliminary data suggest that it may inhibit enzymes involved in inflammation and pain signaling. Such findings make it an attractive candidate for further development into therapeutic agents.

The development of new pharmaceuticals is often hindered by challenges related to drug delivery and bioavailability. However, the structural features of this compound may offer advantages in these areas. The presence of lipophilic groups like the benzylsulfanyl moiety can enhance membrane permeability, potentially improving oral bioavailability. Additionally, modifications to the molecule can be made to optimize its pharmacokinetic properties.

Future research on 1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione will likely focus on refining its chemical structure to enhance its therapeutic potential. This may involve exploring different synthetic routes or introducing additional functional groups to improve its biological activity or reduce toxicity. Collaborative efforts between synthetic chemists and biologists will be crucial in these endeavors.

The broader implications of this research extend beyond individual compounds like 1-{1-[2-(benzylsulfanyl)acetyl]piperidin-4-yl}-3-phenylimidazolidine-2,4-dione (CAS No. 2034331-31-0). They contribute to our understanding of how molecular structure influences biological activity and provide valuable tools for drug discovery efforts worldwide. As research continues to evolve, we can expect more innovative approaches to developing treatments for various diseases.

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